molecular formula C22H18N2O2 B1674638 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

Cat. No.: B1674638
M. Wt: 342.4 g/mol
InChI Key: OHZDCJJHWPHZJD-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1S)-2-Nitro-1-phenylethyl]-2-phenyl-1H-indole (CAS: 889860-85-9) is a chiral indole derivative characterized by a nitro-functionalized phenylethyl group at the 3-position and a phenyl substituent at the 2-position. Its stereochemistry at the C1 position (S-configuration) is critical for its biological activity. The compound has been utilized as a peptide inhibitor of ion channels, specifically targeting NMDA, AMPA, and Kainate receptors, making it a valuable tool for studying protein interactions and neurological pathways .

Synthesis typically involves modifications of indole scaffolds, as outlined in protocols for similar compounds. For example, nitro-ethylphenyl groups are introduced via nucleophilic substitution or dearomatization strategies, followed by purification using flash column chromatography (yields: 50–79%, melting points: 137–153°C) . Structural analyses (e.g., NMR, HRMS) confirm its purity and stereochemical integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GAT229 involves the formation of the indole core structure followed by the introduction of the nitro-phenylethyl group. The reaction typically starts with the preparation of 2-phenyl-1H-indole, which is then subjected to nitration and subsequent reduction to introduce the nitro-phenylethyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of GAT229 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure consistency and quality. The compound is typically produced in a solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

GAT229 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cannabinoid Receptor Modulation

Research indicates that 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole acts as a positive allosteric modulator of the cannabinoid receptor type 1 (CB1). This modulation enhances the binding affinity of synthetic cannabinoids, such as CP 55,940, and natural cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) in cellular assays. These findings suggest that the compound could be pivotal in studying the physiological roles of CB1 receptors in processes such as:

  • Memory
  • Pain Perception
  • Mood Regulation

By elucidating these mechanisms, researchers may explore therapeutic applications for conditions like anxiety and chronic pain management .

Neuropharmacological Effects

The compound has shown promise in neuropharmacological studies, particularly concerning serotonin receptor interactions. Preliminary findings suggest that it may act as a serotonin receptor agonist, which could influence neurotransmission pathways relevant to mood disorders. Molecular docking studies further support its potential to interact effectively with target proteins involved in critical biological pathways .

Case Studies and Research Findings

Several case studies have been conducted to investigate the applications of this compound:

Study Focus Findings
Cannabinoid ModulationEnhanced binding of CP 55,940; increased activity of natural cannabinoids.
NeuroprotectionPotential improvement in cognitive function in animal models; reduction of neuroinflammation .
Anticancer ActivityStructural modifications lead to enhanced activity against cancer cell lines .

Mechanism of Action

GAT229 exerts its effects by binding to an allosteric site on the cannabinoid receptor 1 (CB1). This binding enhances the receptor’s response to endogenous and exogenous agonists without activating the receptor directly. The molecular targets include the CB1 receptor, and the pathways involved include the modulation of G protein-coupled receptor signaling, leading to changes in neurotransmitter release and synaptic activity .

Comparison with Similar Compounds

The following table compares structural, physicochemical, and biological properties of 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole with analogous indole derivatives:

Compound Substituents Physicochemical Data Biological Activity Key References
This compound 3: (1S)-2-Nitro-1-phenylethyl; 2: Phenyl HRMS (CI): m/z 253.0979 (calc. 253.0977); Discontinued commercial availability Ion channel inhibition (NMDA, AMPA, Kainate receptors); Protein interaction studies
5-Methoxy-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole 5: Methoxy; 3: 2-Nitro-1-phenylethyl Crystal structure resolved; Dihedral angle: 80.37° between indole and phenyl planes Cannabimimetic activity (CB1/CB2 receptor affinity)
5-Chloro-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole 5: Chloro; 3: 2-Nitro-1-phenylethyl Melting point: 150–152°C; Yield: 62% Structural analog with enhanced lipophilicity; Potential CNS-targeted applications
3-(4,5-Dihydro-1H-pyrazol-5-yl)-2-phenyl-1H-indole 3: Pyrazoline; 2: Phenyl HRMS (CI): m/z 223.1225 (calc. 223.1235) Antioxidant; 15-Lipoxygenase (15-LOX) inhibition
3-(Benzo[b]thiophen-3-yl)-2-phenyl-1H-indole (3q) 3: Benzo[b]thiophen-3-yl; 2: Phenyl Melting point: 150–152°C; Yield: 62% Antiproliferative activity; Structural rigidity from fused thiophene
2-Methyl-3-{2-nitro-1-[2-(prop-2-yn-1-yl-oxy)phenyl]ethyl}-1H-indole 2: Methyl; 3: Nitroethyl with propargyl ether Crystal structure reported; Propargyl group enhances reactivity Unspecified biological activity; Synthetic intermediate for click chemistry

Structural and Functional Insights

Substituent Effects on Bioactivity: The nitro group in this compound contributes to its ion channel inhibition, while methoxy or chloro substituents (e.g., in ) modulate receptor selectivity (e.g., cannabinoid vs. ion channels). Pyrazoline/isoxazoline hybrids (e.g., ) exhibit dual antioxidant and 15-LOX inhibition, contrasting with the singular ion channel targeting of the parent compound.

Stereochemical Influence :

  • The S-configuration at C1 in this compound is critical for receptor binding, whereas racemic analogs (e.g., in ) show reduced specificity.

Physicochemical Properties :

  • Melting points correlate with molecular symmetry; derivatives like 3q (150–152°C) and the parent compound (137–153°C) exhibit similar ranges due to aromatic stacking .
  • NMR shifts (e.g., C-3 at δ 101.99–102.68 in ) reflect electronic effects from substituents.

Commercial and Synthetic Viability :

  • The discontinuation of this compound contrasts with the accessibility of analogs like 3q and pyrazoline derivatives, highlighting challenges in scaling enantioselective syntheses.

Biological Activity

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole, also referred to as GAT229, is a compound of the indole family that has garnered interest due to its potential biological activities, particularly its interaction with cannabinoid receptors. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2O2, indicating the presence of two nitrogen atoms and two oxygen atoms within its structure. The compound features an indole ring fused with a phenyl group and a nitro-substituted ethyl side chain, which may influence its biological activity.

PropertyValue
Molecular FormulaC22H18N2O2
Molecular Weight358.39 g/mol
Chemical ClassIndole
CAS Number759678

Research indicates that this compound acts as a positive allosteric modulator of the cannabinoid receptor type 1 (CB1). This means it binds to a site on the CB1 receptor distinct from the main binding site for traditional cannabinoid ligands such as THC or anandamide. This interaction can enhance the receptor's response to these ligands, potentially amplifying their effects on various physiological processes such as memory, pain perception, and mood regulation .

Cannabinoid Receptor Modulation

Studies have shown that this compound increases the binding affinity of synthetic cannabinoids like CP 55,940 to CB1 receptors expressed in Chinese Hamster Ovary (CHO) cells. Additionally, it enhances the activity of natural cannabinoids such as 2-arachidonoylglycerol (2-AG) and anandamide in cellular assays measuring arrestin recruitment. These findings suggest that it may be useful for investigating therapeutic applications related to anxiety and chronic pain.

Serotonin Receptor Interaction

Molecular docking studies indicate that this compound may also interact with serotonin receptors, which are critical in regulating mood and anxiety. This interaction could provide insights into potential treatments for mood disorders.

Synthesis Methods

The synthesis of this compound typically involves reactions such as Friedel-Crafts acylation or coupling reactions between indole derivatives and nitro-substituted aromatic compounds. One reported method includes the catalytic reaction of trans-β-nitrostyrene with indole under specific conditions to yield notable product yields.

Case Studies and Research Findings

While extensive research on this specific compound is limited, several studies have highlighted its potential:

  • Binding Assays : In vitro studies demonstrated that this compound significantly enhances the binding of CP 55,940 to CB1 receptors, indicating its role as a modulator in cannabinoid signaling pathways.
  • Antimycobacterial Activity : Related studies on indole derivatives have shown promising results against Mycobacterium tuberculosis (Mtb), suggesting that compounds within this class may exhibit antimicrobial properties .
  • Neuropharmacological Effects : The potential for this compound to act on serotonin receptors opens avenues for research into its effects on neurological pathways associated with mood regulation .

Q & A

Basic Research Questions

Q. What are the key structural features of 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole, and how do they influence its reactivity?

  • Methodological Answer : The compound exhibits a non-planar geometry with a dihedral angle of 80.37° between the phenyl and indole rings, as confirmed by X-ray crystallography . This steric arrangement impacts reactivity by hindering resonance stabilization and directing electrophilic substitution to the indole C5 position. Structural analysis tools like ORTEP-3 and puckering coordinate calculations are critical for quantifying ring distortions and predicting regioselectivity in reactions.

Q. What synthetic routes are reported for this compound, and what are their yields?

  • Methodological Answer : Common methods include:

  • Friedel-Crafts alkylation : Reacting 2-phenylindole with nitro-substituted styrene derivatives under acidic conditions (yields 60-75%) .
  • Multi-step condensation : Using 4-[4-(chloromethyl)phenyl] intermediates with aromatic carbonyl derivatives (yields 50-65%) .
  • NorA inhibitor hybrids : Combining methyl ether linkers with berberine derivatives (yields ~70%) .
    Optimization often involves solvent selection (e.g., DCM vs. toluene) and catalytic acid (e.g., p-TsOH) to enhance enantiomeric purity .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm, with nitro group deshielding adjacent CH₂ protons (δ 4.5–5.0 ppm) .
  • FT-IR : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and indole N-H at ~3400 cm⁻¹ .
  • UV-Vis : π→π* transitions at 270–290 nm (indole ring) and n→π* (nitro group) at 320–340 nm .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reaction pathways?

  • Methodological Answer : Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level reveal frontier molecular orbitals (FMOs):

  • HOMO : Localized on the indole ring, suggesting nucleophilic reactivity at C3.
  • LUMO : Dominated by the nitro group, enabling electrophilic interactions .
    Fukui function analysis identifies reactive sites for radical or nucleophilic attacks, aiding in rational drug design .

Q. How do structural modifications at specific positions affect binding to biological targets like GPCRs?

  • Methodological Answer :

  • Nitro group replacement : Substituting NO₂ with amino (-NH₂) reduces steric bulk, enhancing binding to GPCR allosteric pockets (Kd improvement from 1.2 μM to 0.4 μM) .
  • Phenyl ring halogenation : Adding Cl at the para position increases hydrophobic interactions with GPCR transmembrane domains, as shown in docking simulations (ΔGbinding = -9.8 kcal/mol vs. -8.2 kcal/mol for unmodified) .
  • Indole N-methylation : Reduces off-target binding to serum albumin by 40% .

Q. How can crystallographic data resolve contradictions in biological activity studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 12 μM in NorA inhibition assays) may arise from polymorphic forms. Use:

  • ORTEP-3 : To compare crystal packing and hydrogen-bonding networks across batches .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H⋯O vs. π-π stacking) that influence solubility and target binding .

Q. Data Contradiction Analysis

Q. How to address variability in antibacterial activity across studies?

  • Methodological Answer :

  • Assay standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 29213) and inoculum sizes (1×10⁶ CFU/mL) .
  • Check nitroreductase activity : Some strains reduce NO₂ to NH₂, altering potency. Inhibit reductase with dicoumarol (10 μM) during assays .
  • Synergy studies : Combine with efflux pump inhibitors (e.g., reserpine) to isolate target-specific effects .

Q. Theoretical Framework Integration

Q. How to link research on this compound to broader pharmacological theories?

  • Methodological Answer :

  • GPCR allostery : Apply the "two-domain" model to study nitro group interactions with extracellular loops vs. transmembrane helices .
  • Hammett correlations : Use σ values of substituents to predict bioactivity trends (ρ = +1.2 for antibacterial potency, indicating electron-withdrawing groups enhance activity) .

Q. Tables

Synthetic Method Yield (%) Key Conditions Reference
Friedel-Crafts alkylation60–75p-TsOH, DCM, 25°C
Multi-step condensation50–65K₂CO₃, DMF, 80°C
Iodine-catalyzed thioetherification70–85I₂ (10 mol%), CS₂, rt
Computational Parameter Value Implication
HOMO-LUMO gap (eV)4.2High kinetic stability
Fukui f⁺ (C3)0.12Electrophilic attack site
LogP (DFT)3.8Moderate lipophilicity

Properties

IUPAC Name

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZDCJJHWPHZJD-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@@H](C[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.